(3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid (3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13810147
InChI: InChI=1S/C8H7BClFO4/c1-15-8(12)5-2-4(9(13)14)3-6(10)7(5)11/h2-3,13-14H,1H3
SMILES: B(C1=CC(=C(C(=C1)Cl)F)C(=O)OC)(O)O
Molecular Formula: C8H7BClFO4
Molecular Weight: 232.40 g/mol

(3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid

CAS No.:

Cat. No.: VC13810147

Molecular Formula: C8H7BClFO4

Molecular Weight: 232.40 g/mol

* For research use only. Not for human or veterinary use.

(3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid -

Specification

Molecular Formula C8H7BClFO4
Molecular Weight 232.40 g/mol
IUPAC Name (3-chloro-4-fluoro-5-methoxycarbonylphenyl)boronic acid
Standard InChI InChI=1S/C8H7BClFO4/c1-15-8(12)5-2-4(9(13)14)3-6(10)7(5)11/h2-3,13-14H,1H3
Standard InChI Key XOPYIVVCIARSRE-UHFFFAOYSA-N
SMILES B(C1=CC(=C(C(=C1)Cl)F)C(=O)OC)(O)O
Canonical SMILES B(C1=CC(=C(C(=C1)Cl)F)C(=O)OC)(O)O

Introduction

Structural and Chemical Identity

(3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid belongs to the arylboronic acid family, where the boron atom is bonded to an aromatic ring. The substituents at the 3-, 4-, and 5-positions create steric and electronic effects that influence its reactivity. The chloro and fluoro groups are electron-withdrawing, enhancing the electrophilicity of the boron center, while the methoxycarbonyl group introduces both steric bulk and polarity .

Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H7BClFO4\text{C}_8\text{H}_7\text{BClFO}_4
Molecular Weight232.40 g/mol
Purity≥97%
CAS Number957066-03-4

The compound’s boronic acid moiety (-B(OH)2\text{-B(OH)}_2) enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis .

Synthesis and Optimization

The synthesis of (3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid typically follows a palladium-catalyzed borylation protocol. A representative method involves:

  • Starting Material: 3-Chloro-4-fluoro-5-(methoxycarbonyl)iodobenzene.

  • Boron Source: Bis(pinacolato)diboron (B2(pin)2\text{B}_2(\text{pin})_2).

  • Catalyst: Palladium complexes such as Pd(dppf)Cl2\text{Pd(dppf)Cl}_2.

  • Base: Potassium acetate (KOAc\text{KOAc}).

  • Conditions: Reaction under inert atmosphere (e.g., nitrogen) at 80–100°C for 12–24 hours.

This method achieves moderate to high yields (60–85%) and minimizes side reactions like protodeboronation. The use of anhydrous solvents (e.g., dioxane) and degassed conditions is critical to prevent oxidation of the boronic acid .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a key reagent in Suzuki-Miyaura reactions, this compound facilitates carbon-carbon bond formation between aryl halides and boronic acids. Its electron-deficient aromatic ring accelerates transmetallation steps, enabling efficient synthesis of biaryl structures . For example, coupling with 4-bromoanisole produces a substituted biphenyl derivative, a common motif in drug candidates.

Pharmaceutical Intermediates

The compound’s structural versatility makes it valuable in drug discovery. It serves as a building block for kinase inhibitors and protease-targeted therapies, where the methoxycarbonyl group can be hydrolyzed to a carboxylic acid for further functionalization . Recent studies highlight its role in synthesizing covalent inhibitors for COVID-19 main protease (Mpro^\text{pro}) .

Material Science

In materials chemistry, the boronic acid group enables covalent bonding to diols, forming stable boronate esters. This property is exploited in:

  • Self-healing polymers: Dynamic boronate ester bonds enable reversible cross-linking.

  • Sensor development: Fluorescent probes for saccharide detection.

Comparative Analysis with Related Boronic Acids

To contextualize its utility, Table 2 compares (3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid with structurally similar derivatives.

CompoundMolecular FormulaKey ApplicationsReactivity Notes
(4-Chloro-2-fluoro-3-methoxyphenyl)boronic acidC7H7BClFO3\text{C}_7\text{H}_7\text{BClFO}_3Suzuki coupling, herbicide synthesisLower steric hindrance
[3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acidC13H11BClFO3\text{C}_{13}\text{H}_{11}\text{BClFO}_3PROTAC developmentBenzyloxy group enhances lipophilicity

The methoxycarbonyl group in the target compound improves aqueous solubility compared to benzyloxy-substituted analogs, broadening its applicability in biological systems .

Future Directions and Research Gaps

Despite its established utility, further studies are needed to:

  • Optimize catalytic systems for greener synthesis.

  • Explore its use in metal-organic frameworks (MOFs).

  • Assess long-term stability under physiological conditions.

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